5-Ethyl-2-(6-methylcyclohex-3-en-1-yl)-4-propyl-1,3-dioxane
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Overview
Description
5-Ethyl-2-(6-methylcyclohex-3-en-1-yl)-4-propyl-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring substituted with ethyl, methylcyclohexenyl, and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(6-methylcyclohex-3-en-1-yl)-4-propyl-1,3-dioxane typically involves the following steps:
Formation of the Cyclohexenone Intermediate: The initial step involves the synthesis of the cyclohexenone intermediate.
Dioxane Ring Formation: The cyclohexenone intermediate is then subjected to a cyclization reaction to form the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(6-methylcyclohex-3-en-1-yl)-4-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and O₂ in the presence of a catalyst.
Reduction: LiAlH₄, H₂ with a catalyst (e.g., Pd/C).
Substitution: Alkyl halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-2-(6-methylcyclohex-3-en-1-yl)-4-propyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(6-methylcyclohex-3-en-1-yl)-4-propyl-1,3-dioxane involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its use as a drug or a chemical reagent.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone Derivatives: Compounds with similar cyclohexenone structures but different substituents.
Dioxane Derivatives: Compounds with dioxane rings and various substituents.
Uniqueness
5-Ethyl-2-(6-methylcyclohex-3-en-1-yl)-4-propyl-1,3-dioxane is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
5468-03-1 |
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Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
5-ethyl-2-(6-methylcyclohex-3-en-1-yl)-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C16H28O2/c1-4-8-15-13(5-2)11-17-16(18-15)14-10-7-6-9-12(14)3/h6-7,12-16H,4-5,8-11H2,1-3H3 |
InChI Key |
MQUCAARNFQTOPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(COC(O1)C2CC=CCC2C)CC |
Origin of Product |
United States |
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